N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248349
InChI: InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H12FN3O5
Molecular Weight: 321.26 g/mol

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide

CAS No.:

Cat. No.: VC16248349

Molecular Formula: C14H12FN3O5

Molecular Weight: 321.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide -

Specification

Molecular Formula C14H12FN3O5
Molecular Weight 321.26 g/mol
IUPAC Name N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide
Standard InChI InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19)
Standard InChI Key IYZVTNJFPJFISC-UHFFFAOYSA-N
Canonical SMILES COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide, reflects its substitution pattern (Table 1) . The pyridine ring serves as the central scaffold, with electron-withdrawing groups (fluoro and nitro) on the phenoxy substituent and a methoxyacetamide group contributing to its polarity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1337931-76-6
Molecular FormulaC14H12FN3O5\text{C}_{14}\text{H}_{12}\text{FN}_{3}\text{O}_{5}
Molecular Weight321.265 g/mol
SynonymsNone beyond systematic name

The nitro group at the 4-position of the phenyl ring enhances electrophilicity, potentially facilitating nucleophilic substitution reactions . The fluorine atom, a common bioisostere for hydrogen, may improve metabolic stability or binding affinity in biological systems .

Synthesis and Manufacturing

While no direct synthesis protocol for N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is documented in the reviewed sources, plausible routes can be inferred from analogous compounds. A three-step strategy might involve:

  • Nucleophilic Aromatic Substitution: Reacting 4-nitropyridin-2-ol with 3-fluoro-4-nitrofluorobenzene under basic conditions to form the phenoxy-pyridine intermediate .

  • Amide Formation: Treating the intermediate with methoxyacetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to introduce the acetamide group .

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity .

Patents such as US8461179B1 highlight the use of similar pyridine derivatives in kinase inhibitor synthesis, suggesting that this compound could serve as a precursor in multi-step drug development workflows .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the nitro and methoxy groups, but poor in water. Stability under ambient conditions is expected, though the nitro group may render it sensitive to strong reducing agents or prolonged UV exposure .

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

  • IR: Strong absorbance at ~1,520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1,250 cm1^{-1} (C-O-C stretch) .

  • NMR: Distinct signals for the pyridine H-3 proton (~8.5 ppm) and methoxy group (~3.4 ppm) .

Research Gaps and Future Directions

Despite its intriguing structure, N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide remains understudied. Critical research needs include:

  • In Vitro Screening: Testing against kinase panels to validate inhibitory activity .

  • Metabolic Studies: Assessing stability in liver microsomes to guide drug development .

  • Synthetic Optimization: Developing scalable routes for gram-scale production .

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